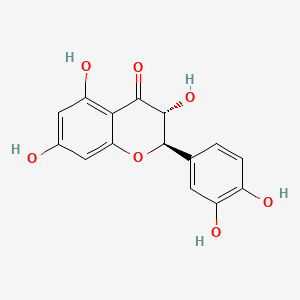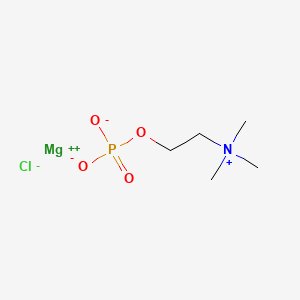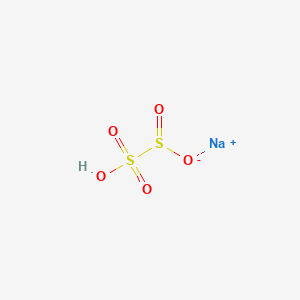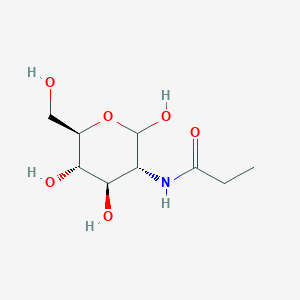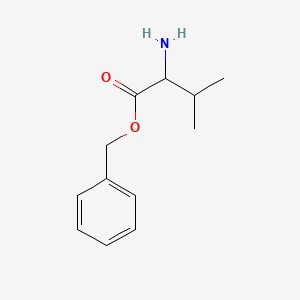
Benzyl 2-amino-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including HATU-mediated coupling, Pd-catalyzed Sonogashira coupling, and catalytic hydrogenation for diastereomeric separation and confirmation by single crystal X-ray diffractometry (Nighot et al., 2020). Another synthesis route involves the alkylation of dilithiated methyl- or ethyl-N-benzoyl-3-aminobutanoates, leading to products with specific configurations (Seebach & Estermann, 1987).
Molecular Structure Analysis
The molecular structure of related compounds has been studied using spectroscopic and theoretical methods, including IR, Raman, NMR, and X-ray diffraction. These studies reveal detailed geometric parameters and vibrational frequencies, offering insights into the molecular structure of Benzyl 2-amino-3-methylbutanoate analogs (İ. Koca et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving Benzyl 2-amino-3-methylbutanoate and its derivatives include cyclization reactions leading to various heterocyclic compounds. These reactions are facilitated by the use of reagents such as methyl 2-((succinimidooxy)carbonyl)benzoate for N-phthaloylation, showcasing the compound's reactivity and utility in organic synthesis (Casimir et al., 2002).
Physical Properties Analysis
The physical properties of compounds related to Benzyl 2-amino-3-methylbutanoate, such as melting and boiling points, are determined through spectroscopic studies and thermal analysis, including TGA/DSC. These properties are crucial for understanding the compound's behavior under various conditions (Patil et al., 2012).
Aplicaciones Científicas De Investigación
Diastereoselective Alkylation : Benzyl 2-amino-3-methylbutanoate derivatives have been used in the diastereoselective alkylation of 3-aminobutanoic acid. These derivatives were doubly deprotonated and alkylated or aminated with high selectivity, demonstrating their utility in synthesizing stereochemically complex amino acids (Estermann & Seebach, 1988).
Synthesis of Enantiomerically Pure 3-Aminobutanoic Acid Derivatives : Another study utilized these compounds in the α-alkylation of β-aminobutanoates, presenting methods for preparing enantiomerically pure 3-aminobutanoic acid derivatives (Seebach & Estermann, 1987).
Stereoselective Synthesis of α-Hydroxy-β-amino Acids : Research indicates that derivatives of benzyl 2-amino-3-methylbutanoate can be used in the stereoselective synthesis of α-hydroxy-β-amino acids, which are significant in the development of pharmaceuticals and biologically active compounds (Cativiela, Díaz-de-Villegas, & Gálvez, 1996).
Resolution of Racemic Acids : Benzyl 2-amino-3-methylbutanoate derivatives have also been used as bases for the resolution of racemic acids, which is a critical step in the production of enantiomerically pure compounds (Touet, Ruault, & Brown, 2006).
Photoinitiators for Ultraviolet-Curable Coatings : In the field of materials science, these compounds have been incorporated into copolymeric systems as photoinitiators for ultraviolet-curable pigmented coatings, demonstrating their potential in advanced manufacturing processes (Angiolini et al., 1997).
Synthesis of Diastereomerically Pure Compounds : Benzyl 2-amino-3-methylbutanoate derivatives have been employed in the synthesis of diastereomerically pure compounds, which are valuable in various chemical syntheses (Nighot, Jain, Singh, & Rawat, 2020).
Propiedades
IUPAC Name |
benzyl 2-amino-3-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRBOOICRQFSOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-amino-3-methylbutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


